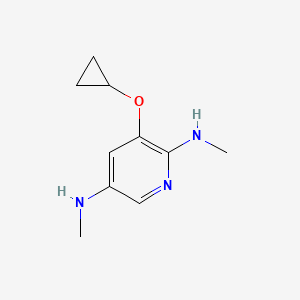
3-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPOXY-2-N,5-N-DIMETHYLPYRIDINE-2,5-DIAMINE is a chemical compound with the molecular formula C10H15N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a cyclopropoxy group and two dimethylamino groups attached to a pyridine ring. It has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
The synthesis of 3-CYCLOPROPOXY-2-N,5-N-DIMETHYLPYRIDINE-2,5-DIAMINE typically involves the reaction of cyclopropylamine with 2,5-dimethylpyridine-2,5-diamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, which facilitates the formation of the cyclopropoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-CYCLOPROPOXY-2-N,5-N-DIMETHYLPYRIDINE-2,5-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
3-CYCLOPROPOXY-2-N,5-N-DIMETHYLPYRIDINE-2,5-DIAMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPOXY-2-N,5-N-DIMETHYLPYRIDINE-2,5-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and dimethylamino groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets by altering their conformation or by participating in chemical reactions that affect their function .
Comparison with Similar Compounds
3-CYCLOPROPOXY-2-N,5-N-DIMETHYLPYRIDINE-2,5-DIAMINE can be compared with other similar compounds, such as:
2,5-Dimethylpyridine: This compound lacks the cyclopropoxy group and has different chemical properties and applications.
3-Cyclopropoxy-N2,N5,N5-Trimethylpyridine-2,5-Diamine: This compound has an additional methyl group, which may affect its reactivity and biological activity.
The uniqueness of 3-CYCLOPROPOXY-2-N,5-N-DIMETHYLPYRIDINE-2,5-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-N,5-N-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C10H15N3O/c1-11-7-5-9(14-8-3-4-8)10(12-2)13-6-7/h5-6,8,11H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
ZXXFGCHBNQJICX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(N=C1)NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















